Rivastigmine tartrate

Catalog No.
S541487
CAS No.
129101-54-8
M.F
C18H28N2O8
M. Wt
400.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rivastigmine tartrate

CAS Number

129101-54-8

Product Name

Rivastigmine tartrate

IUPAC Name

2,3-dihydroxybutanedioic acid;[3-[(1R)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate

Molecular Formula

C18H28N2O8

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;/m1./s1

InChI Key

GWHQHAUAXRMMOT-RFVHGSKJSA-N

SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

(S)-N-ethyl-3-((1-dimethyl-amino)ethyl)-N-methylphenylcarbamate, 713, ENA, 713, SDZ ENA, ENA 713, ENA 713, SDZ, ENA-713, ENA713, Exelon, Hydrogen Tartrate, Rivastigmine, rivastigmine, Rivastigmine Hydrogen Tartrate, RivastigmineTartrate, SDZ ENA 713, Tartrate, Rivastigmine Hydrogen

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)[C@@H](C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O

Mechanism of Action and Cholinergic System

Rivastigmine tartrate falls under the class of drugs known as cholinesterase inhibitors (ChEIs). These work by blocking the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which break down the neurotransmitter acetylcholine (ACh) in the brain. Increasing ACh levels can potentially improve cognitive function and alleviate symptoms in neurodegenerative disorders where ACh signaling is impaired, like AD and PD. [Source: ]

Applications in Alzheimer's Disease (AD)

Extensive research has investigated the efficacy of rivastigmine tartrate in managing AD symptoms. Numerous studies, including the Efficacy and Safety of Rivastigmine in Patients with Alzheimer's Disease: International Randomised Controlled Trial, have demonstrated its effectiveness in improving cognitive function, activities of daily living (ADLs), and global assessments in patients with mild to moderate AD. [Source: ] However, it's important to note that the effects are modest and do not slow down the disease progression.

Applications in Parkinson's Disease (PD)

While the primary focus has been on AD, research has explored rivastigmine tartrate's potential in PD, particularly for patients with dementia. Studies like Rivastigmine in the treatment of patients with Alzheimer's disease suggest benefits in cognitive function, neuropsychiatric symptoms, and ADLs in PD patients with dementia. [Source: ]

Ongoing Research and Development

Scientists are actively exploring different aspects of rivastigmine tartrate, including:

  • Novel delivery methods: Research is ongoing to develop alternative delivery methods like intranasal formulations for improved bioavailability and potentially reduced side effects. [Source: ]
  • Combination therapies: Studies are investigating the potential benefits of combining rivastigmine tartrate with other drugs or therapies for synergistic effects in managing neurodegenerative diseases.
  • Personalized medicine: Researchers are exploring how individual genetic variations might influence the response to rivastigmine tartrate, paving the way for personalized treatment approaches.

Rivastigmine tartrate is a reversible inhibitor of the enzymes acetylcholinesterase and butyrylcholinesterase, primarily used in the treatment of mild to moderate dementia associated with Alzheimer's disease and Parkinson's disease. It is chemically classified as (S)-N-Ethyl-N-methyl-3-[1-(dimethylamino)ethyl]-phenyl carbamate hydrogen-(2R,3R)-tartrate, with an empirical formula of C14H22N2O2C4H6O6\text{C}_{14}\text{H}_{22}\text{N}_{2}\text{O}_{2}\cdot \text{C}_{4}\text{H}_{6}\text{O}_{6} and a molecular weight of 400.43 g/mol . Rivastigmine tartrate appears as a white to off-white crystalline powder that is highly soluble in water and has a distribution coefficient indicating it can effectively penetrate the blood-brain barrier, reaching peak concentrations in cerebrospinal fluid within a few hours after administration .

As mentioned earlier, rivastigmine tartrate works by inhibiting cholinesterase, thereby increasing acetylcholine levels in the brain. Acetylcholine plays a crucial role in memory, learning, and other cognitive functions. In Alzheimer's and Parkinson's disease, the brain produces less acetylcholine. By increasing acetylcholine levels, rivastigmine tartrate may help improve symptoms like memory loss and thinking difficulties.

  • Toxicity: Rivastigmine tartrate can cause side effects like nausea, vomiting, diarrhea, and dizziness. In high doses, it can be toxic and lead to cholinergic crisis, a serious condition with symptoms like muscle weakness, seizures, and difficulty breathing [].
  • Flammability: Not flammable [].
  • Reactivity: May react with strong oxidizing agents [].

Rivastigmine functions by inhibiting cholinesterase enzymes, thereby preventing the hydrolysis of acetylcholine. This inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission. The primary metabolic pathway for rivastigmine involves cholinesterase-mediated hydrolysis, resulting in the formation of decarbamylated metabolites . The reaction can be summarized as follows:

Acetylcholine+CholinesteraseRivastigmineInhibitionIncreased Acetylcholine Levels\text{Acetylcholine}+\text{Cholinesterase}\xrightleftharpoons{\text{Rivastigmine}}\text{Inhibition}\Rightarrow \text{Increased Acetylcholine Levels}

The synthesis of rivastigmine involves several key steps:

  • Formation of the Carbamate: The reaction begins with the formation of a carbamate from N-ethyl-N-methylamine and phenyl isocyanate.
  • Dimethylation: The resulting compound undergoes dimethylation to introduce the dimethylamino group.
  • Salification: Finally, the product is treated with tartaric acid to form rivastigmine tartrate as a salt, enhancing its solubility and stability .
N Ethyl N methylamine+Phenyl isocyanateCarbamateRivastigmine+Tartaric AcidRivastigmine Tartrate\text{N Ethyl N methylamine}+\text{Phenyl isocyanate}\rightarrow \text{Carbamate}\rightarrow \text{Rivastigmine}+\text{Tartaric Acid}\rightarrow \text{Rivastigmine Tartrate}

Rivastigmine tartrate is primarily utilized in clinical settings for:

  • Alzheimer's Disease: To manage symptoms related to memory loss and cognitive decline.
  • Parkinson's Disease Dementia: To improve cognitive function and daily living activities in patients suffering from this condition.
  • Research: Investigated for potential applications in other neurodegenerative disorders due to its cholinergic effects .

Several compounds exhibit similar mechanisms of action as rivastigmine. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
DonepezilAcetylcholinesterase inhibitorSelective for acetylcholinesterase; longer half-life than rivastigmine.
GalantamineAcetylcholinesterase inhibitor; also modulates nicotinic receptorsDual action provides additional cognitive benefits.
TacrineAcetylcholinesterase inhibitorFirst drug approved for Alzheimer's but has significant hepatotoxicity risks compared to rivastigmine.
PhysostigmineReversible cholinesterase inhibitorNatural product; crosses blood-brain barrier rapidly but has a shorter duration of action than rivastigmine.

Rivastigmine's unique profile lies in its dual inhibition of both acetylcholinesterase and butyrylcholinesterase, making it particularly effective in enhancing cholinergic function in the brain while having a relatively favorable safety profile compared to other agents like tacrine .

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

400.18456586 g/mol

Monoisotopic Mass

400.18456586 g/mol

Heavy Atom Count

28

Appearance

Assay:≥95%A crystalline solid

UNII

9IY2357JPE

Drug Indication

Symptomatic treatment of mild to moderately severe Alzheimer's dementia. Symptomatic treatment of mild to moderately severe dementia in patients with idiopathic Parkinson's disease.

Pharmacology

Rivastigmine Tartrate is the tartrate salt form of rivastigmine, a phenylcarbamate derivative exhibiting cognitive stimulating property. Although the mechanism of action has not been fully elucidated, rivastigmine tartrate may bind reversibly to cholinesterase, thereby decreasing the breakdown of acetylcholine and enhancing cholinergic function.

MeSH Pharmacological Classification

Cholinesterase Inhibitors

ATC Code

N06DA03

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Carboxylic-ester hydrolases [EC:3.1.1.-]
ACHE [HSA:43] [KO:K01049]

Other CAS

129101-54-8

Wikipedia

Rivastigmine tartrate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-13

Explore Compound Types